Cas no 39769-09-0 (4-Fluoro-N-(4-fluorobenzylidene)aniline)

4-Fluoro-N-(4-fluorobenzylidene)aniline structure
39769-09-0 structure
商品名:4-Fluoro-N-(4-fluorobenzylidene)aniline
CAS番号:39769-09-0
MF:C13H9F2N
メガワット:217.2141
MDL:MFCD00017950
CID:820897
PubChem ID:253660335

4-Fluoro-N-(4-fluorobenzylidene)aniline 化学的及び物理的性質

名前と識別子

    • 4,4’-Difluorobenzylideneaniline
    • 4-Fluoro-N-(4-fluorobenzylidene)aniline
    • 4,4 -Difluorobenzylideneaniline
    • 4,4'-DIFLUOROBENZYLIDENEANILIN
    • N,1-bis(4-fluorophenyl)methanimine
    • 4,4′-Difluorobenzylideneaniline
    • 4,4'-Difluorobenzylideneaniline
    • (E)-4-fluoro-N-(4-fluorobenzylidene)aniline
    • (1E)-1,2-bis(4-fluorophenyl)-1-azaethene
    • PC0720
    • SBB095391
    • N-(4-Fluorobenzylidene)-4-fluoroaniline
    • (4-fluorobenzylidene)(4-fluorophenyl)amine
    • N-(4-fluorophenyl)-4-fluorobenzylideneamine
    • F0
    • N-(4-Fluorobenzylidene)-4-fluoroaniline, 97%
    • MFCD00017950
    • SCHEMBL20186948
    • D90688
    • SCHEMBL12416606
    • DTXSID20370393
    • F0892
    • AKOS003409770
    • DB-049479
    • 4,4''-Difluorobenzylideneaniline
    • 4,4-DIFLUOROBENZYLIDENEANILINE
    • 164362-62-3
    • LS-14177
    • CS-0197204
    • 39769-09-0
    • (E)-N,1-bis(4-fluorophenyl)methanimine
    • MDL: MFCD00017950
    • インチ: 1S/C13H9F2N/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H/b16-9+
    • InChIKey: FRNJXANITCYEMD-CXUHLZMHSA-N
    • ほほえんだ: FC1C([H])=C([H])C(/C(/[H])=N/C2C([H])=C([H])C(=C([H])C=2[H])F)=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 217.07000
  • どういたいしつりょう: 217.07030562g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 226
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 12.4
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.1±0.1 g/cm3
  • ゆうかいてん: 63.0 to 67.0 deg-C
  • ふってん: 307.4±27.0 °C at 760 mmHg
  • フラッシュポイント: 139.7±23.7 °C
  • PSA: 12.36000
  • LogP: 3.71540
  • じょうきあつ: 0.0±0.6 mmHg at 25°C
  • ようかいせい: 使用できません

4-Fluoro-N-(4-fluorobenzylidene)aniline セキュリティ情報

  • 記号: GHS05 GHS07
  • シグナルワード:Danger
  • 危害声明: H302-H315-H318-H335
  • 警告文: P261-P280-P305 + P351 + P338
  • 危険物輸送番号:UN 3077 9/PG 3
  • WGKドイツ:2
  • 危険カテゴリコード: 22-37/38-41-51/53
  • セキュリティの説明: S36/37
  • 危険物標識: Xn N Xi
  • セキュリティ用語:S36/37
  • リスク用語:R20/21/22
  • ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Fluoro-N-(4-fluorobenzylidene)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
F0892-1G
4-Fluoro-N-(4-fluorobenzylidene)aniline
39769-09-0 >98.0%(GC)(T)
1g
¥190.00 2024-04-16
Apollo Scientific
PC0720-1g
4,4'-Difluorobenzylideneaniline
39769-09-0
1g
£55.00 2023-09-01
eNovation Chemicals LLC
Y1256424-5g
4,4-DIFLUOROBENZYLIDENEANILINE
39769-09-0 95%
5g
$155 2024-06-07
eNovation Chemicals LLC
Y1256424-25g
4,4-DIFLUOROBENZYLIDENEANILINE
39769-09-0 95%
25g
$500 2024-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
JJ156-200mg
4-Fluoro-N-(4-fluorobenzylidene)aniline
39769-09-0 98.0%(GC&T)
200mg
¥119.0 2022-03-01
abcr
AB228176-1 g
4,4'-Difluorobenzylideneaniline; .
39769-09-0
1g
€63.00 2023-04-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F862124-1g
4-Fluoro-N-(4-fluorobenzylidene)aniline
39769-09-0 ≥98%(GC)(T)
1g
¥207.00 2021-09-22
TRC
F597748-500mg
4-Fluoro-N-(4-fluorobenzylidene)aniline
39769-09-0
500mg
$ 95.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F0892-5g
4-Fluoro-N-(4-fluorobenzylidene)aniline
39769-09-0 98.0%(GC&T)
5g
¥690.0 2022-07-28
SHENG KE LU SI SHENG WU JI SHU
sc-235935-1 g
N-(4-Fluorobenzylidene)-4-fluoroaniline,
39769-09-0
1g
¥218.00 2023-07-10

4-Fluoro-N-(4-fluorobenzylidene)aniline 合成方法

4-Fluoro-N-(4-fluorobenzylidene)aniline 関連文献

4-Fluoro-N-(4-fluorobenzylidene)anilineに関する追加情報

Recent Advances in the Study of 4-Fluoro-N-(4-fluorobenzylidene)aniline (CAS: 39769-09-0)

The compound 4-Fluoro-N-(4-fluorobenzylidene)aniline (CAS: 39769-09-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This Schiff base derivative, characterized by its unique fluorinated aromatic structure, has shown promising potential in various applications, including medicinal chemistry, material science, and catalysis. Recent studies have focused on elucidating its synthesis, physicochemical properties, and biological activities, providing valuable insights into its utility as a versatile chemical entity.

One of the key areas of research has been the synthesis and optimization of 4-Fluoro-N-(4-fluorobenzylidene)aniline. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient one-pot synthesis method using 4-fluoroaniline and 4-fluorobenzaldehyde under mild conditions, achieving a high yield of over 85%. The researchers highlighted the role of solvent choice and catalyst in improving the reaction efficiency, with ethanol and acetic acid proving to be optimal for this transformation. This advancement is particularly relevant for scalable production, which is crucial for further pharmacological evaluations.

In the realm of medicinal chemistry, 4-Fluoro-N-(4-fluorobenzylidene)aniline has been investigated for its potential as a bioactive scaffold. A recent preprint on bioRxiv (2024) reported its inhibitory activity against certain kinase enzymes implicated in inflammatory diseases. Molecular docking studies revealed that the compound's fluorinated aromatic rings facilitate strong interactions with the hydrophobic pockets of target proteins, suggesting its utility in designing novel kinase inhibitors. However, further in vivo studies are required to validate these findings and assess its pharmacokinetic properties.

Material science applications have also been explored, with a focus on the compound's photophysical properties. Research published in Advanced Materials Interfaces (2023) demonstrated that 4-Fluoro-N-(4-fluorobenzylidene)aniline exhibits notable fluorescence emission in the blue-green region, making it a candidate for organic light-emitting diodes (OLEDs). The study attributed this property to the extended π-conjugation system stabilized by intramolecular hydrogen bonding, a feature that could be leveraged in optoelectronic device design.

Despite these promising developments, challenges remain in the widespread application of 4-Fluoro-N-(4-fluorobenzylidene)aniline. A critical review in Chemical Reviews (2023) pointed out the need for more comprehensive toxicity studies, as preliminary data suggest potential hepatotoxicity at higher concentrations. Additionally, the compound's stability under physiological conditions requires further investigation to assess its suitability for long-term therapeutic use. These gaps present opportunities for future research to fully realize the potential of this intriguing molecule.

In conclusion, recent studies on 4-Fluoro-N-(4-fluorobenzylidene)aniline (CAS: 39769-09-0) have expanded our understanding of its multifaceted applications in chemical biology and pharmaceutical sciences. While significant progress has been made in synthesis optimization and preliminary biological evaluation, further research is needed to address safety concerns and explore its full therapeutic potential. The compound's unique structural features continue to make it a compelling subject for interdisciplinary research at the chemistry-biology interface.

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